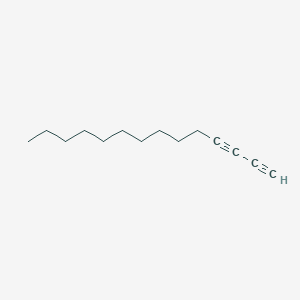
1,3-Tetradecadiyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Tetradecadiyne is an organic compound with the molecular formula C14H22. It is characterized by the presence of two triple bonds located at the first and third positions of a fourteen-carbon chain. This compound is part of the alkyne family, known for its unique chemical properties and reactivity due to the presence of carbon-carbon triple bonds.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Tetradecadiyne can be synthesized through various methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using catalysts such as palladium or copper. For instance, the Glaser coupling reaction can be employed, where terminal alkynes are coupled in the presence of a copper(I) catalyst and oxygen.
Dehydrohalogenation: Another method involves the dehydrohalogenation of dihaloalkanes. This process typically uses strong bases like potassium tert-butoxide to eliminate hydrogen halides, forming the desired alkyne.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of alkyne synthesis, such as catalytic coupling and dehydrohalogenation, are likely employed on a larger scale.
化学反応の分析
Types of Reactions: 1,3-Tetradecadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield alkenes or alkanes, depending on the extent of hydrogenation.
Substitution: The triple bonds in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynes.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Substituted alkynes.
科学的研究の応用
1,3-Tetradecadiyne has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and polymers.
Biology: The compound’s unique structure allows it to be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs and treatments.
Industry: this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用機序
The mechanism by which 1,3-Tetradecadiyne exerts its effects is largely dependent on its chemical reactivity. The compound’s triple bonds make it highly reactive, allowing it to participate in a variety of chemical reactions. These reactions can target specific molecular pathways and structures, leading to the formation of new compounds and materials.
類似化合物との比較
1,3-Hexadiyne: A shorter alkyne with similar reactivity but different physical properties.
1,3-Octadiyne: Another alkyne with a slightly longer carbon chain, sharing similar chemical properties.
1,3-Decadiyne: A ten-carbon alkyne with comparable reactivity and applications.
Uniqueness: 1,3-Tetradecadiyne stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific chain lengths and reactivity profiles.
特性
IUPAC Name |
tetradeca-1,3-diyne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4,6,8-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXRVXMUNQOEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467217 |
Source


|
| Record name | 1,3-Tetradecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66363-13-1 |
Source


|
| Record name | 1,3-Tetradecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
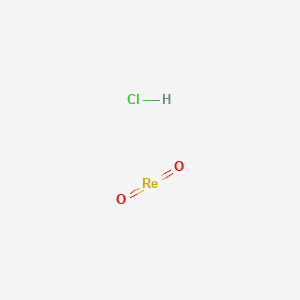
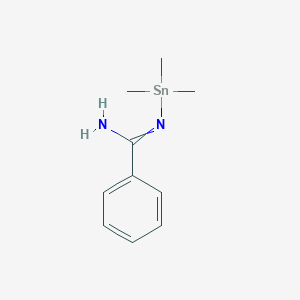

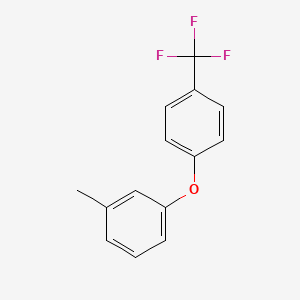
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
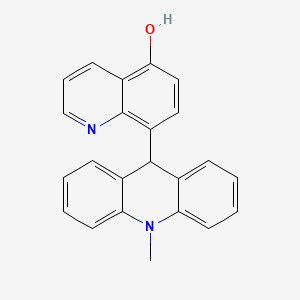


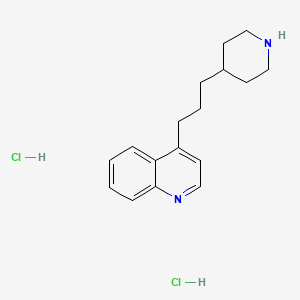
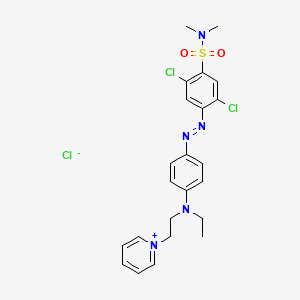
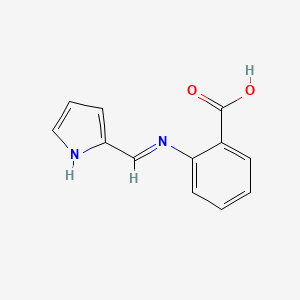
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)

![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
